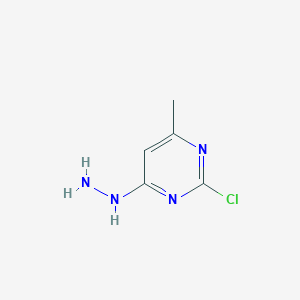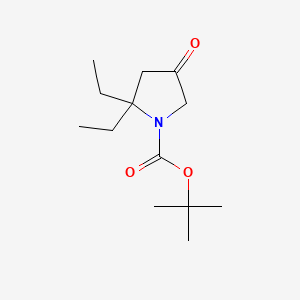
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid is a compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group. The thiazole ring is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, which is significant in various medicinally relevant molecules . The piperidine ring is a six-membered heterocycle containing one nitrogen atom, commonly found in pharmaceutical compounds .
Preparation Methods
The synthesis of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperidine ring can be introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various halides. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and substituted piperidine derivatives .
Scientific Research Applications
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of thiazole and piperidine-containing compounds with biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid can be compared with other thiazole and piperidine-containing compounds:
Thiazole Compounds: Dabrafenib, dasatinib, and ixabepilone are clinically used anticancer medicines containing the thiazole nucleus.
Piperidine Compounds: Substituted piperidines, spiropiperidines, and piperidinones are important in drug design and have various pharmacological activities.
The uniqueness of this compound lies in its combination of the thiazole and piperidine rings, which can provide a synergistic effect in its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N2O4S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c20-16(21)14-11-24-15(18-14)13-7-4-8-19(9-13)17(22)23-10-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,20,21) |
InChI Key |
BFKIMJVYWNPFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)












